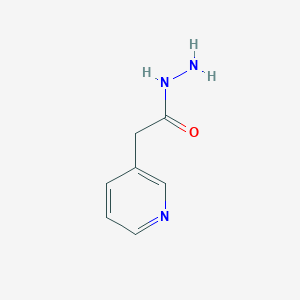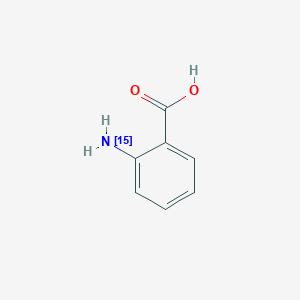![molecular formula C18H23NO2 B027605 2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol CAS No. 101247-77-2](/img/structure/B27605.png)
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)-: is a chemical compound known for its unique structure and properties It is characterized by the presence of an ethanol group attached to a phenylpropylamine moiety, which is further substituted with a phenoxymethyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- typically involves the reaction of 3-(p-(PHENOXYMETHYL)PHENYL)PROPYLAMINE with an appropriate ethanol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反应分析
Types of Reactions:
Oxidation: ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- can undergo oxidation reactions, leading to the formation of corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the ethanol group or the phenoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce amine derivatives.
科学研究应用
ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, including its effects on specific biological pathways.
Industry: It can be used in the development of new materials, pharmaceuticals, and other industrial products.
作用机制
The mechanism of action of ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its use and the biological system being studied.
相似化合物的比较
- ETHANOL, 2-((3-(p-(METHOXYMETHYL)PHENYL)PROPYL)AMINO)-
- ETHANOL, 2-((3-(p-(ETHOXYMETHYL)PHENYL)PROPYL)AMINO)-
Comparison: ETHANOL, 2-((3-(p-(PHENOXYMETHYL)PHENYL)PROPYL)AMINO)- is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and biological properties. Compared to similar compounds with methoxy or ethoxy groups, it may exhibit different reactivity and interactions with molecular targets, making it a valuable compound for specific research applications.
属性
CAS 编号 |
101247-77-2 |
|---|---|
分子式 |
C18H23NO2 |
分子量 |
285.4 g/mol |
IUPAC 名称 |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
InChI |
InChI=1S/C18H23NO2/c20-14-13-19-12-4-7-16-8-10-18(11-9-16)21-15-17-5-2-1-3-6-17/h1-3,5-6,8-11,19-20H,4,7,12-15H2 |
InChI 键 |
MQCQTZCWPYIRJR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCNCCO |
Key on ui other cas no. |
101247-77-2 |
同义词 |
2-[3-(4-phenylmethoxyphenyl)propylamino]ethanol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)


![6-Methoxy-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B27535.png)
![2-Methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B27542.png)






